

Characterization of 5-Aminopyridine-2-sulfonic acid using NMR: An Application Note

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Compound of Interest

Compound Name: 5-Aminopyridine-2-sulfonic acid

CAS No.: 854897-57-7

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Abstract

This application note provides a comprehensive guide for the structural elucidation and characterization of **5-Aminopyridine-2-sulfonic acid** using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (^1H , ^{13}C , DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, accompanied by an in-depth discussion of the expected spectral features and data interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring unambiguous structural confirmation of this and structurally related pyridine derivatives.

Introduction

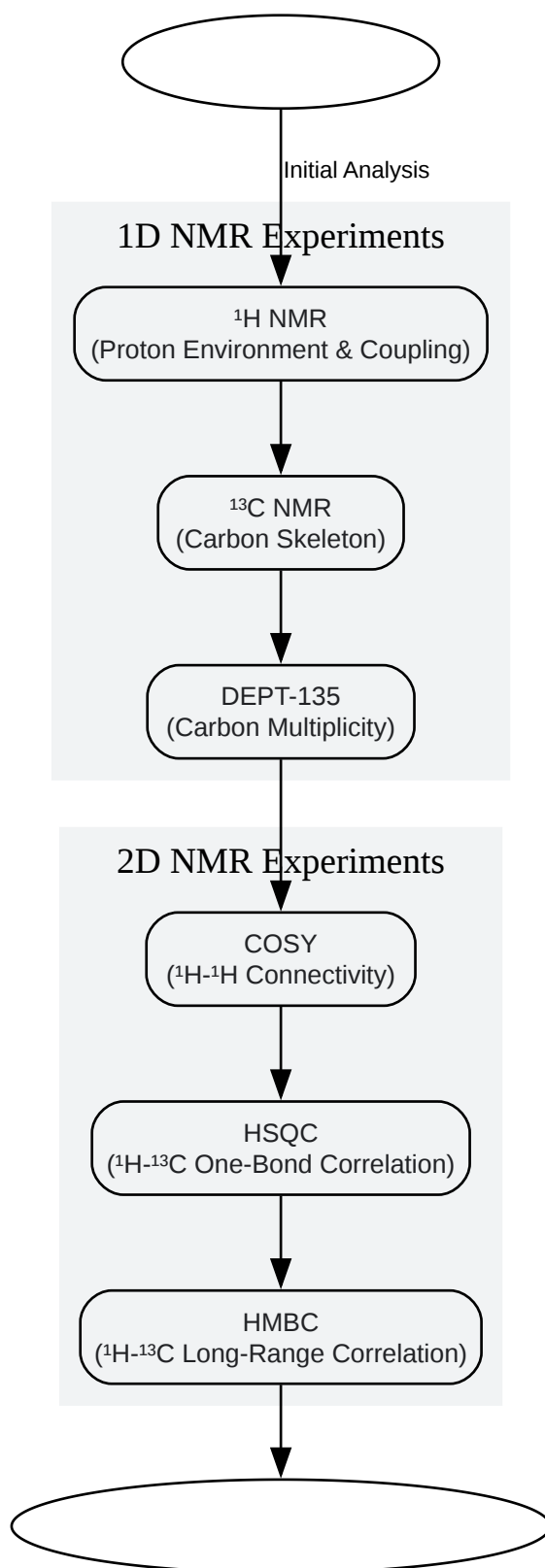
5-Aminopyridine-2-sulfonic acid is a substituted pyridine derivative of interest in pharmaceutical and materials science due to the presence of both a basic amino group and a strongly acidic sulfonic acid group.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the unambiguous determination of its chemical structure.[3] This

document outlines a systematic NMR-based approach to confirm the identity and purity of **5-Aminopyridine-2-sulfonic acid**, providing a foundational methodology for its analysis.

The pyridine ring protons and carbons exhibit characteristic chemical shifts that are further influenced by the electronic effects of substituents. The electron-donating amino group and the electron-withdrawing sulfonic acid group will have predictable effects on the chemical shifts of the aromatic protons and carbons, allowing for a detailed structural assignment.[3][4] This note will guide the user through sample preparation, data acquisition, and spectral interpretation to achieve a complete characterization.

Experimental Design & Workflow

A logical and sequential application of various NMR experiments is crucial for the complete assignment of all proton and carbon signals of **5-Aminopyridine-2-sulfonic acid**. The proposed workflow is designed to build upon the information gathered from each preceding experiment.



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Figure 1: A comprehensive workflow for the NMR characterization of **5-Aminopyridine-2-sulfonic acid**.

Protocols

PART 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5][6] Due to the presence of the sulfonic acid group, the choice of a suitable deuterated solvent is important. Deuterium oxide (D₂O) or DMSO-d₆ are recommended.

Protocol:

- Weigh approximately 5-10 mg of **5-Aminopyridine-2-sulfonic acid** for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[7][8]
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆).[8]
- Vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of particulate matter.[6]
- If any solid remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
- The final sample height in the NMR tube should be approximately 4-5 cm.[7]
- Cap the NMR tube securely and label it appropriately.

PART 2: NMR Data Acquisition

The following are standard parameters for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

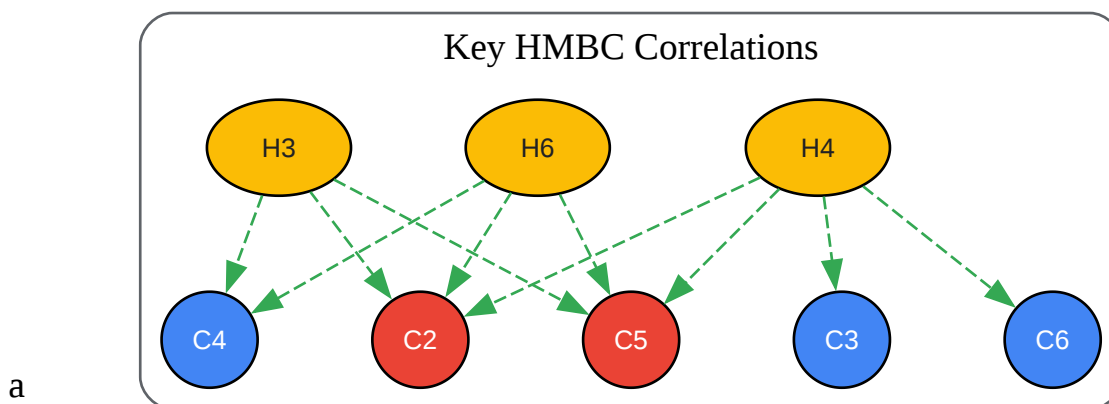
Table 1: Recommended NMR Acquisition Parameters

Experiment	Parameter	Recommended Value	Rationale
¹ H NMR	Spectral Width	~12 ppm	To encompass all aromatic and exchangeable proton signals.
Number of Scans	16-64	To achieve a good signal-to-noise ratio.	
Relaxation Delay	1-2 s	Allows for full relaxation of protons between pulses. [9]	
¹³ C NMR	Spectral Width	~200 ppm	To cover the full range of aromatic carbon chemical shifts. [9]
Number of Scans	≥1024	Necessary due to the low natural abundance of ¹³ C. [3]	
Pulse Program	Proton-decoupled	To simplify the spectrum to single lines for each carbon and enhance sensitivity. [9]	
DEPT-135	Spectral Width	~200 ppm	Same as ¹³ C NMR for direct comparison.
Pulse Program	DEPT-135	Differentiates between CH/CH ₃ (positive phase) and CH ₂ (negative phase) signals. Quaternary carbons are not observed. [10] [11]	

COSY	Spectral Width	~12 ppm (both dimensions)	Correlates coupled protons.
Experiment Type	Gradient-selected	Provides cleaner spectra with fewer artifacts.	
HSQC	F2 (¹ H) Width	~12 ppm	Proton dimension.
F1 (¹³ C) Width	~200 ppm	Carbon dimension.	
Experiment Type	Edited HSQC	Shows CH/CH ₃ and CH ₂ correlations in opposite phases, aiding in assignment. [12]	
HMBC	F2 (¹ H) Width	~12 ppm	Proton dimension.
F1 (¹³ C) Width	~200 ppm	Carbon dimension.	
Optimization	~8 Hz	To observe correlations over 2-3 bonds. [12]	

Data Interpretation and Expected Spectra

The chemical structure of **5-Aminopyridine-2-sulfonic acid** with the IUPAC numbering is shown below. The substituents will significantly influence the chemical shifts of the remaining protons and carbons on the pyridine ring.



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Figure 3: Expected key long-range ^1H - ^{13}C correlations (HMBC) for **5-Aminopyridine-2-sulfonic acid**.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of **5-Aminopyridine-2-sulfonic acid**. By following the protocols and interpretation guidelines outlined in this application note, researchers can confidently assign all proton and carbon signals, thereby confirming the molecular structure and assessing the purity of their sample. This systematic approach is broadly applicable to the characterization of other substituted pyridine derivatives.

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